N-(4-chlorophenyl)-2,2-dimethylbutanamide is an organic compound classified as an amide, characterized by a 4-chlorophenyl group attached to the nitrogen atom of the amide and a 2,2-dimethylbutanamide moiety. The compound has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. Its molecular formula is C12H16ClN, and it has a molecular weight of approximately 223.72 g/mol.
The compound can be synthesized through various chemical routes, typically involving the reaction of 4-chloroaniline with 2,2-dimethylbutanoyl chloride under controlled conditions. This synthesis can be performed in both laboratory and industrial settings, depending on the required scale and purity.
N-(4-chlorophenyl)-2,2-dimethylbutanamide falls under the category of amines and amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The presence of the chlorophenyl group imparts unique chemical properties to this compound compared to other similar amides.
The synthesis of N-(4-chlorophenyl)-2,2-dimethylbutanamide can be approached through several methods:
The molecular structure of N-(4-chlorophenyl)-2,2-dimethylbutanamide can be represented as follows:
The structural representation can be depicted using SMILES notation: CC(C)(C)C(=O)N(C1=CC=C(C=C1)Cl)C. This notation reflects the connectivity of atoms within the molecule.
N-(4-chlorophenyl)-2,2-dimethylbutanamide can undergo several types of chemical reactions:
The mechanism of action for N-(4-chlorophenyl)-2,2-dimethylbutanamide is context-dependent:
Research into its biological activity suggests potential antimicrobial and anti-inflammatory effects, although further studies are needed to elucidate specific targets and pathways involved.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized N-(4-chlorophenyl)-2,2-dimethylbutanamide.
N-(4-chlorophenyl)-2,2-dimethylbutanamide has several notable applications:
This compound's unique structural features make it valuable for further research in medicinal chemistry and material sciences.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7